3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
CAS No.: 921583-03-1
Cat. No.: VC4235689
Molecular Formula: C19H22N6O3
Molecular Weight: 382.424
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921583-03-1 |
|---|---|
| Molecular Formula | C19H22N6O3 |
| Molecular Weight | 382.424 |
| IUPAC Name | 8-(4-ethoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
| Standard InChI | InChI=1S/C19H22N6O3/c1-5-28-13-8-6-12(7-9-13)15-21-22-18-24(10-11(2)3)14-16(26)20-19(27)23(4)17(14)25(15)18/h6-9,11H,5,10H2,1-4H3,(H,20,26,27) |
| Standard InChI Key | TYVPPSKKTXZDGA-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC(C)C)C(=O)NC(=O)N4C |
Introduction
3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-124triazolo[4,3-e]purine-6,8(7H,9H)-dione is a complex organic compound with a molecular formula of C19H22N6O3 and a molecular weight of 382.4 g/mol . This compound belongs to the class of triazolo-purines, which are known for their diverse biological activities and potential applications in pharmaceuticals.
Synthesis
The synthesis of compounds within the triazolo-purine class typically involves multi-step organic reactions. Although specific synthesis details for 3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H- triazolo[4,3-e]purine-6,8(7H,9H)-dione are not readily available, similar compounds often require careful selection of reagents and reaction conditions to achieve the desired transformations.
Biological Activity and Potential Applications
Triazolo-purines are known for their potential in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators. The unique combination of substituents in 3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H- triazolo[4,3-e]purine-6,8(7H,9H)-dione could enhance its binding affinity to specific biological targets, suggesting potential applications in treating diseases related to enzyme dysregulation or receptor modulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume